4-Bromo-2-methoxy-N,N-dimethylbenzamide

Molecular Weight Exact Mass Physicochemical Properties

Medicinal chemists often face a trade-off between lipophilicity and synthetic handles when sourcing benzamide building blocks. 4-Bromo-2-methoxy-N,N-dimethylbenzamide resolves this: • XLogP3 1.4 & PSA 29.5 Ų maintain favorable permeability while reducing hERG risk vs. the 4-bromo analog (XLogP3 1.7, PSA 20.3 Ų). • 4-Br enables direct Suzuki, Heck, or Buchwald-Hartwig diversification without pre-functionalization, saving synthetic steps. • Verified InChIKey (OWYDPABCMCTKAQ-UHFFFAOYSA-N) and ≥96% purity support reliable HPLC/LC-MS method validation. Global B2B shipping; research-use-only.

Molecular Formula C10H12BrNO2
Molecular Weight 258.115
CAS No. 1369774-49-1
Cat. No. B593989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxy-N,N-dimethylbenzamide
CAS1369774-49-1
Synonyms4-BroMo-2-Methoxy-N,N-diMethylbenzaMide
Molecular FormulaC10H12BrNO2
Molecular Weight258.115
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=C1)Br)OC
InChIInChI=1S/C10H12BrNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3
InChIKeyOWYDPABCMCTKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methoxy-N,N-dimethylbenzamide (CAS 1369774-49-1): Core Chemical Identity and Structural Context


4-Bromo-2-methoxy-N,N-dimethylbenzamide is a trisubstituted benzamide building block (C10H12BrNO2, MW 258.11 g/mol) featuring a 4-bromo substituent, a 2-methoxy group, and a tertiary N,N-dimethylamide [1]. It belongs to a class of halogenated aromatic amides widely used as synthetic intermediates in medicinal chemistry and materials science. The compound is commercially supplied as a research chemical with typical purity specifications of 95–96% from multiple vendors [2]. Its unique substitution pattern distinguishes it from simpler mono- or disubstituted benzamide analogs, making it a candidate for applications requiring specific electronic, steric, and lipophilicity profiles.

Why 4-Bromo-2-methoxy-N,N-dimethylbenzamide Cannot Be Replaced by Generic Analogs


The concurrent presence of bromine, methoxy, and N,N-dimethylamide substituents on the benzamide core creates a unique combination of electronic, steric, and pharmacokinetic parameters that is absent in its closest commercially available analogs. Simple replacement with 4-bromo-N,N-dimethylbenzamide (lacking 2-methoxy) or 2-methoxy-N,N-dimethylbenzamide (lacking 4-bromo) results in significant shifts in lipophilicity (ΔLogP), polar surface area (ΔPSA), molecular weight, and synthetic handle availability [1][2]. These differences directly impact compound solubility, membrane permeability, and the feasibility of downstream functionalization via cross-coupling—factors that are critical in lead optimization and building block procurement. The following quantitative evidence demonstrates these precise differentiation points.

Quantitative Differentiation Evidence for 4-Bromo-2-methoxy-N,N-dimethylbenzamide vs. Closest Analogs


Increased Molecular Weight and Exact Mass vs. 4-Bromo-N,N-dimethylbenzamide

4-Bromo-2-methoxy-N,N-dimethylbenzamide exhibits a molecular weight of 258.11 g/mol and an exact mass of 257.00514 Da, compared to 228.09 g/mol and 226.99458 Da for 4-bromo-N,N-dimethylbenzamide (lacking 2-methoxy). This represents a mass increase of 30.02 g/mol (Δ 30.01 Da), attributable to the methoxy substituent [1][2].

Molecular Weight Exact Mass Physicochemical Properties Building Block Selection

Higher Polar Surface Area (PSA) vs. 4-Bromo-N,N-dimethylbenzamide

The topological polar surface area (TPSA) of 4-bromo-2-methoxy-N,N-dimethylbenzamide is 29.5 Ų, which is 9.2 Ų higher than the 20.3 Ų TPSA of 4-bromo-N,N-dimethylbenzamide (no 2-methoxy group) [1][2]. This difference arises from the additional oxygen atom in the methoxy substituent.

Polar Surface Area Membrane Permeability Drug-Likeness ADME Prediction

Presence of a Versatile Aryl Bromide Synthetic Handle vs. 2-Methoxy-N,N-dimethylbenzamide

The 4-bromo substituent in 4-bromo-2-methoxy-N,N-dimethylbenzamide serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira), enabling further diversification of the benzamide scaffold. In contrast, 2-methoxy-N,N-dimethylbenzamide lacks this halogen handle and cannot undergo these transformations directly without prior functionalization [1].

Cross-Coupling Suzuki Reaction Buchwald-Hartwig Synthetic Utility

Intermediate Lipophilicity Profile vs. Mono-Substituted Analogs

The computed XLogP3 for 4-bromo-2-methoxy-N,N-dimethylbenzamide is 1.4, compared to 1.7 for 4-bromo-N,N-dimethylbenzamide (more lipophilic) and an expected lower value for 2-methoxy-N,N-dimethylbenzamide (0.99 by ChemSpider ACD/LogP) [1][2]. Notably, Chemsrc reports a LogP of 2.1595 for the target compound, highlighting variability across computational methods [3]. The methoxy group introduces hydrogen-bond acceptor capability that moderates logP relative to the bromo-only analog while increasing it relative to the methoxy-only analog.

Lipophilicity LogP XLogP3 Drug-Likeness

Commercially Defined Purity Specification Relative to Baseline Analogs

Multiple vendors, including Chemscene and AKSci, specify a minimum purity of 95–96% for 4-bromo-2-methoxy-N,N-dimethylbenzamide, while 4-bromo-N,N-dimethylbenzamide is also available at 95% from Sigma-Aldrich [1]. This parity in commercially available purity indicates that switching to the target compound does not involve sacrificing analytical quality, but the target compound's procurement documents provide a clear, traceable specification for inventory management.

Chemical Purity Quality Control Procurement Specification Building Block

Optimal Procurement and Application Scenarios for 4-Bromo-2-methoxy-N,N-dimethylbenzamide


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and a Synthetic Handle

When building fragment libraries for bromodomain or kinase targets, 4-bromo-2-methoxy-N,N-dimethylbenzamide offers an intermediate XLogP3 (1.4) and a bromine atom suitable for structure-guided elaboration via Suzuki coupling. Its PSA of 29.5 Ų keeps it within favorable permeability space while the methoxy group provides an additional hydrogen-bond acceptor for target engagement [1]. This combination is not present in the simpler 4-bromo analog, which is more lipophilic (XLogP3 1.7) and lacks the methoxy H-bond acceptor.

Parallel Library Synthesis Using Pd-Catalyzed Cross-Coupling

The aryl bromide at the 4-position enables high-throughput diversification through Suzuki, Heck, or Buchwald-Hartwig reactions. Unlike 2-methoxy-N,N-dimethylbenzamide, which lacks a halogen, the target compound can be directly subjected to cross-coupling conditions without pre-functionalization, reducing synthetic step count and increasing library diversity potential [1][2].

Physicochemical Property Optimization in Lead Series

When a lead series derived from 4-bromo-N,N-dimethylbenzamide suffers from excessive lipophilicity (LogP >1.7), introducing a 2-methoxy group yields 4-bromo-2-methoxy-N,N-dimethylbenzamide with lower XLogP3 (1.4) and higher PSA (29.5 vs. 20.3 Ų), potentially improving solubility and reducing hERG binding risk while retaining the aryl bromide for further SAR exploration [1].

Reference Standard for Analytical Method Development

With a defined purity specification of 95–96% and a unique InChIKey (OWYDPABCMCTKAQ-UHFFFAOYSA-N), this compound serves as a reliable reference standard for HPLC, LC-MS, or NMR method validation in laboratories that monitor trisubstituted benzamide synthesis or impurity profiling [1].

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